molecular formula C11H14ClNO2 B3882175 5-chloro-2-methoxy-N-propylbenzamide

5-chloro-2-methoxy-N-propylbenzamide

Cat. No.: B3882175
M. Wt: 227.69 g/mol
InChI Key: UFTFPZFKCRNLBM-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-propylbenzamide is an organic compound that belongs to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry and material science. This compound features a chloro group at the 5-position, a methoxy group at the 2-position, and a propyl group attached to the nitrogen atom of the amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-propylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-methoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide group by reacting it with propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to scale up the amidation reaction.

    Optimization of Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification Techniques: Using advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-propylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form a hydroxyl group, and the amide group can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 5-amino-2-methoxy-N-propylbenzamide or 5-thio-2-methoxy-N-propylbenzamide can be formed.

    Oxidation Product: 5-chloro-2-hydroxy-N-propylbenzamide.

    Reduction Product: 5-chloro-2-methoxy-N-propylamine.

Scientific Research Applications

5-chloro-2-methoxy-N-propylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific properties, such as photomechanical effects.

    Industrial Applications: The compound is utilized in the synthesis of other organic building blocks and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of a propyl group.

    5-chloro-2-methoxy-N-(2-hydroxyethyl)benzamide: Contains a hydroxyethyl group instead of a propyl group.

    5-chloro-2-methoxy-N-(2-methylpropyl)benzamide: Features a methylpropyl group instead of a propyl group.

Uniqueness

5-chloro-2-methoxy-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propyl group provides different steric and electronic properties compared to similar compounds, influencing its interactions with molecular targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

5-chloro-2-methoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-3-6-13-11(14)9-7-8(12)4-5-10(9)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTFPZFKCRNLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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